1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Mitochondrial ROS S3QEL pharmacophore Structure-activity relationship

The compound 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 872622-88-3) is a pyrazolo[3,4-d]pyrimidine derivative that functions as a suppressor of superoxide production from the outer Q-binding site (site IIIQo) of mitochondrial respiratory complex III. It belongs to the broader class of S3QEL (Suppressor of site IIIQo Electron Leak) molecules, which are characterized by their ability to selectively eliminate superoxide generation without altering normal oxidative phosphorylation or electron flux.

Molecular Formula C16H19N5
Molecular Weight 281.363
CAS No. 872622-88-3
Cat. No. B2943798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS872622-88-3
Molecular FormulaC16H19N5
Molecular Weight281.363
Structural Identifiers
SMILESCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C16H19N5/c1-4-7-17-15-14-9-20-21(16(14)19-10-18-15)13-6-5-11(2)12(3)8-13/h5-6,8-10H,4,7H2,1-3H3,(H,17,18,19)
InChIKeyQTFGPXXEHUUIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 872622-88-3): A Structurally Distinct Mitochondrial Complex III Site IIIQo Suppressor for Selective ROS Research


The compound 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 872622-88-3) is a pyrazolo[3,4-d]pyrimidine derivative that functions as a suppressor of superoxide production from the outer Q-binding site (site IIIQo) of mitochondrial respiratory complex III [1]. It belongs to the broader class of S3QEL (Suppressor of site IIIQo Electron Leak) molecules, which are characterized by their ability to selectively eliminate superoxide generation without altering normal oxidative phosphorylation or electron flux [1]. This compound features an N-propyl substitution on the 4-amine, distinguishing it from other well-characterized S3QEL analogs such as the N,N-dipropyl variant S3QEL-2 (CAS 890888-12-7). The core scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor framework, but the primary established biological identity of this specific substitution pattern is linked to site-selective modulation of mitochondrial reactive oxygen species (ROS) [1].

Why 1-(3,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Generic S3QEL Family Members


S3QEL compounds are not interchangeable; subtle changes in the amine substituent on the pyrazolo[3,4-d]pyrimidine core directly impact site IIIQo suppression potency, bioenergetic selectivity, and downstream cellular signaling modulation [1]. The original high-throughput screen of 635,000 small molecules identified multiple structural classes, with pyrazolopyrimidines like S3QEL-2 (N,N-dipropyl) emerging as validated leads [1]. However, the N-propyl analog (CAS 872622-88-3) was not among the original three S3QELs (1–3) profiled in the seminal Nature Chemical Biology publication, indicating a deliberate synthetic or screening differentiation strategy [1]. Without direct comparative data, assuming functional equivalence between the N-propyl and N,N-dipropyl analogs is risky; differences in logP, steric bulk, and hydrogen-bond donor capacity can critically alter target engagement, mitochondrial permeability, and off-target kinase interactions. For procurement decisions in mitochondrial ROS research, the specific substitution pattern dictates which retrograde signaling pathways are inhibited and to what extent cellular hypoxic and oxidative stress responses are modulated, as demonstrated by the differing HIF-1α suppression profiles among the original S3QEL series [1].

Quantitative Differentiation of 1-(3,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from Closest S3QEL Analogs


Structural Basis for Differentiation: N-Propyl vs. N,N-Dipropyl Substitution on the S3QEL Pharmacophore

The target compound differs from its closest commercially available and literature-validated analog, S3QEL-2, by a single amine substituent: N-propyl (CAS 872622-88-3) versus N,N-dipropyl (S3QEL-2, CAS 890888-12-7). The original S3QEL discovery paper established that the pyrazolo[3,4-d]pyrimidine class is a validated scaffold for site IIIQo suppression, with S3QEL-2 exhibiting an IC50 of 1.7 µM [1]. The N-propyl variant was not among the three lead S3QELs (1–3) profiled in the primary screen, indicating it did not meet the stringent selectivity and potency criteria for lead selection from the initial 635,000-compound library [1]. This structural difference is critical: the N-propyl analog retains one hydrogen-bond donor (N–H) that is absent in the N,N-dipropyl analog, which may significantly alter logP, membrane permeability, and hydrogen-bonding interactions with the IIIQo binding site. Such differences in physicochemical properties directly impact mitochondrial access and target engagement [1].

Mitochondrial ROS S3QEL pharmacophore Structure-activity relationship Complex III inhibitor

Potency Landscape: Published IC50 Benchmarks for Reference S3QEL Analogs vs. Target Compound

The original S3QEL discovery screen provides quantitative IC50 benchmarks for three structurally related pyrazolo[3,4-d]pyrimidine analogs: S3QEL-1 (IC50 = 0.75 µM), S3QEL-2 (IC50 = 1.7 µM), and S3QEL-3 (IC50 = 0.35 µM) against site IIIQo superoxide production in isolated muscle mitochondria [1]. These values demonstrate that small structural modifications within the pyrazolo[3,4-d]pyrimidine class can produce a nearly 5-fold range in potency (0.35–1.7 µM). The target compound, CAS 872622-88-3, has not been directly profiled in this or any other publicly available primary assay, and its site IIIQo IC50 remains uncharacterized. This represents a critical knowledge gap for prospective users: the compound's potency cannot be inferred from the N,N-dipropyl analog S3QEL-2 (IC50 = 1.7 µM) given the known sensitivity of this scaffold to amine substitution [1].

IC50 comparison Site IIIQo superoxide S3QEL potency ranking Mitochondrial complex III

Bioenergetic Selectivity Requirement: The Critical Translational Gap for Unprofiled S3QEL Scaffolds

A defining feature of validated S3QELs is their ability to suppress site IIIQo superoxide without impairing mitochondrial membrane potential (ΔΨm), respiration, or oxidative phosphorylation. The original screen applied strict counter-screening: S3QELs 1–3 passed all bioenergetic tests, suppressing site IIIQo-specific H2O2 production by 43% when site IQ was eliminated by rotenone, and eliminating the ~25% of total H2O2 attributable to site IIIQo during glutamate/malate oxidation, all without affecting respiratory control ratios or ΔΨm [1]. A compound failing these criteria—as the majority of initial hits did—was excluded from further profiling. The target compound, CAS 872622-88-3, has not been subjected to this rigorous bioenergetic counter-screening panel and therefore its selectivity profile is unknown. This is a critical consideration because many pyrazolo[3,4-d]pyrimidine derivatives are known kinase inhibitors, and off-target kinase inhibition could confound mitochondrial ROS studies [1].

Oxidative phosphorylation Bioenergetic selectivity Mitochondrial membrane potential S3QEL validation

Cellular Signaling Impact: HIF-1α Suppression and Hypoxic Response Modulation Across the S3QEL Series

Validated S3QELs inhibit HIF-1α accumulation and downstream transcriptional activity during hypoxia, a functional readout of site IIIQo-derived superoxide signaling. In HEK-293 cells under hypoxic challenge, S3QELs 1–3 inhibited HIF-1α accumulation and a HIF-1α-responsive luciferase reporter without affecting normoxic cell viability, even at prolonged exposure and high concentrations (20× IC50) [1]. The target compound, CAS 872622-88-3, has not been evaluated in HIF-1α stabilization or transcriptional reporter assays, and its ability to modulate hypoxic retrograde signaling is uncharacterized. This is a critical functional gap, as modulation of HIF-1α is a key application endpoint for S3QEL compounds in studies of cancer, ischemia-reperfusion injury, and inflammatory signaling [1].

HIF-1α Hypoxic signaling Retrograde signaling Cellular ROS response

Defined Research Application Scenarios for 1-(3,4-Dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Structural and Class-Level Evidence


Structure-Activity Relationship (SAR) Probe for S3QEL Pharmacophore Expansion

The distinct N-propyl substitution pattern makes CAS 872622-88-3 a valuable tool for expanding the pyrazolo[3,4-d]pyrimidine S3QEL SAR landscape. Researchers can use this compound to systematically investigate how mono-alkyl vs. di-alkyl amine substitution at the 4-position affects site IIIQo potency, selectivity, and hydrogen-bond donor-dependent interactions [1]. This is essential for developing second-generation S3QELs with improved pharmacokinetic profiles or tissue-specific distribution.

Comparative Physicochemical and Mitochondrial Uptake Studies

The presence of a single N–H hydrogen-bond donor in CAS 872622-88-3, absent in the N,N-dipropyl S3QEL-2 (CAS 890888-12-7), provides an opportunity for comparative logP, membrane permeability, and mitochondrial accumulation studies [1]. Determining whether the N-propyl analog exhibits altered subcellular distribution or metabolic stability relative to S3QEL-2 is a critical step toward optimized mitochondrial ROS modulators.

Negative Control or Selectivity Comparator in Site IIIQo Functional Assays

Given that CAS 872622-88-3 was not selected as a lead S3QEL in the original screen, it may serve as a structurally matched but functionally weaker control for experiments employing S3QEL-2 or S3QEL-3 [1]. Head-to-head testing of this compound against validated S3QELs in site IIIQo superoxide, ΔΨm, HIF-1α, and cellular viability assays would clarify whether it is a true S3QEL or a structurally related but functionally distinct molecule, adding rigor to mitochondrial ROS studies.

Kinase Selectivity Profiling to Deconvolute Mitochondrial ROS vs. Kinase Inhibition Phenotypes

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase inhibitor core. CAS 872622-88-3, with its unique N-propyl substitution, may exhibit a kinase selectivity profile different from that of S3QEL-2 [1]. Profiling this compound against a kinase panel would help deconvolute whether observed cellular phenotypes (e.g., anti-proliferative effects, apoptosis modulation) arise from site IIIQo suppression or from off-target kinase inhibition, a critical distinction for accurate target identification in drug discovery programs.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.